Anabaenopeptin 915
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Overview
Description
Anabaenopeptin 915 is a natural product found in Planktothrix agardhii with data available.
Scientific Research Applications
Biosynthetic Pathways
Anabaenopeptins, including Anabaenopeptin 915, are synthesized by nonribosomal peptide synthetase enzyme complexes in cyanobacteria like Anabaena sp. (Rouhiainen et al., 2010). These pathways are encoded by gene clusters, such as the 32 kb apt gene cluster, and involve alternative starter modules for specific biosynthesis of different anabaenopeptin variants.
Bioactive Properties
This compound is part of a diverse family of cyclic hexapeptide protease inhibitors. These compounds demonstrate inhibitory activity towards enzymes such as carboxypeptidase-A and protein phosphatases, as found in studies examining variants like Anabaenopeptins I and J from Aphanizomenon flos-aquae (Murakami et al., 2000).
Ecological Roles
The production of anabaenopeptins by cyanobacteria like Anabaena strain 90 is influenced by environmental factors like light and phosphate levels. These compounds may have a linked function in the producer organism, possibly related to adaptiveness and ecological interactions (Repka et al., 2004).
Chemical Diversity and Evolution
The genetic diversity among adenylation domains of the anabaenopeptin synthesis operon correlates with the structural variation of anabaenopeptins. Strains like Planktothrix agardhii show promiscuity in activating chemically divergent amino acids, indicating evolutionary adaptations in peptide synthesis pathways (Christiansen et al., 2011).
Therapeutic Potential
Anabaenopeptins, including this compound, are studied for their potential as inhibitors of therapeutic targets such as thrombin activatable fibrinolysis inhibitor (TAFIa). Their unique structures and inhibitory properties make them interesting candidates for drug development (Halland et al., 2015).
Properties
Molecular Formula |
C48H65N7O11 |
---|---|
Molecular Weight |
916.1 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H65N7O11/c1-6-29(4)41-44(61)49-26-8-7-9-36(51-48(66)52-38(47(64)65)27-32-14-22-35(58)23-15-32)42(59)53-40(28(2)3)45(62)50-37(24-16-30-10-18-33(56)19-11-30)46(63)55(5)39(43(60)54-41)25-17-31-12-20-34(57)21-13-31/h10-15,18-23,28-29,36-41,56-58H,6-9,16-17,24-27H2,1-5H3,(H,49,61)(H,50,62)(H,53,59)(H,54,60)(H,64,65)(H2,51,52,66)/t29-,36+,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
KWDLKNNQGMAHJR-HBWVXJRASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Synonyms |
anabaenopeptin 915 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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